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Compound of Interest

Compound Name: Sordarin sodium

Cat. No.: B1324554 Get Quote

A new class of antifungal agents, Sordarin and its derivatives, has demonstrated significant

promise in combating a wide range of fungal pathogens, including strains resistant to existing

therapies. This guide provides a comparative analysis of the in vitro activity of key Sordarin

derivatives, presenting supporting experimental data and methodologies for researchers,

scientists, and drug development professionals.

Sordarins exhibit a unique mode of action, selectively inhibiting fungal protein synthesis by

stabilizing the elongation factor 2 (EF2) on the ribosome.[1][2][3] This mechanism is distinct

from that of current antifungal drugs, which primarily target the fungal cell membrane, making

Sordarin derivatives promising candidates for overcoming existing resistance mechanisms.[1]

[3]

Comparative In Vitro Antifungal Activity
The antifungal potency of various Sordarin derivatives has been evaluated against a broad

spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest

concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a

key metric for comparison. The following table summarizes the MIC₉₀ values (the concentration

required to inhibit 90% of isolates) for several key Sordarin derivatives against various fungal

species.
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Among the tested derivatives, GM 222712 consistently demonstrated the most potent activity

against a majority of the Candida species and was also highly effective against Aspergillus

flavus. Notably, Sordarin derivatives, including R-135853, have shown efficacy against

fluconazole-resistant strains of C. albicans. While most derivatives show strong activity against

various Candida species and Cryptococcus neoformans, their efficacy against Aspergillus

species is more variable. Some derivatives, like R-135853, exhibited weak or no activity

against C. parapsilosis and Aspergillus spp.

Mechanism of Action: Inhibition of Fungal Protein
Synthesis
Sordarin derivatives exert their antifungal effect by targeting and inhibiting the fungal protein

synthesis machinery. Specifically, they bind to and stabilize the fungal elongation factor 2 (EF2)

in a complex with the ribosome. This stabilization prevents the translocation step of protein

synthesis, leading to a halt in polypeptide chain elongation and ultimately, cell death. The high
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selectivity for the fungal EF2 over its mammalian counterpart contributes to the low toxicity

profile of these compounds.
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Caption: Mechanism of action of Sordarin derivatives.

Experimental Protocols
The in vitro antifungal activity data presented in this guide were primarily determined using the

broth microdilution method, following the guidelines established by the National Committee for

Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute

(CLSI).
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Broth Microdilution Susceptibility Testing
This method is a standardized procedure for determining the MIC of an antifungal agent

against yeast and filamentous fungi.

1. Inoculum Preparation:

Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for

yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.

For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1 x

10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer. This suspension is then further diluted to

achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

For molds, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴

to 5 x 10⁴ conidia/mL.

2. Preparation of Antifungal Agent Dilutions:

Sordarin derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO),

to create a stock solution.

Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium (with L-

glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

Each well of the microtiter plate is inoculated with the prepared fungal suspension.

The plates are incubated at 35°C. Incubation times vary depending on the fungal species:

24-48 hours for most Candida species and 48-72 hours for Cryptococcus neoformans and

filamentous fungi.

4. Determination of MIC:

The MIC is determined as the lowest concentration of the Sordarin derivative that causes a

significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth in
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the control well (containing no antifungal agent). For some derivatives and organisms, the

endpoint is defined as the lowest concentration that results in a total absence of growth.
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Caption: Broth microdilution susceptibility testing workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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